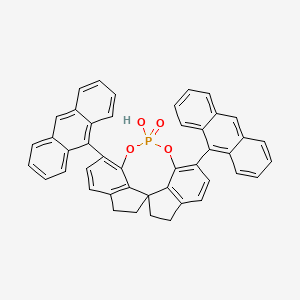
Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester
Übersicht
Beschreibung
Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindan-7,7'-diyl ester, commonly known as SPADNS, is a fluorescent dye used in analytical chemistry and biochemistry. It is a water-soluble dye that is used to detect and quantify the presence of metal ions, particularly calcium and magnesium, in aqueous solutions. SPADNS has become a popular choice for researchers and scientists due to its high sensitivity, selectivity, and ease of use.
Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
A notable application of SPINOL-derived phosphoric acids, which share structural similarities with Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, is in asymmetric catalysis. These compounds have been synthesized and employed in enantioselective Friedel-Crafts reactions of indoles with imines, achieving high yields and excellent enantioselectivities. This highlights their potential in synthesizing chiral molecules, which are crucial in the pharmaceutical industry for creating drugs with specific enantiomeric properties (Xu et al., 2010).
Asymmetric Organocatalysis
Optically active SPINOL-based phosphoric acids, structurally related to Phosphoric acid 6,6'-di(9-anthryl)-1,1'-spirobiindane-7,7'-diyl ester, have been synthesized and shown to exhibit excellent enantioselectivities in reactions involving indoles with aldimines and β,γ-unsaturated-α-ketoesters. This underscores their importance in asymmetric organocatalysis, providing a versatile toolbox for synthesizing optically active compounds (Xing et al., 2011).
Synthesis of SPINOL Derivatives
The phosphoric acid-catalyzed asymmetric synthesis of SPINOL derivatives has been developed, showcasing the pivotal role of such phosphoric acids in the enantioselective synthesis of axially chiral SPINOL derivatives. This method is highly convergent and functional group tolerant, providing an efficient and practical access to SPINOLs, which are fundamental structures in developing chiral ligands (Li et al., 2016).
Metal-Organic Frameworks (MOFs)
Phosphoric acid derivatives have also been incorporated into Zr(IV)-based Metal-Organic Frameworks (MOFs) to create heterogeneous Brønsted acid catalysts. These MOFs, featuring high porosity, crystallinity, and stability, are utilized in asymmetric tandem reactions, demonstrating the versatility of phosphoric acid derivatives in catalysis and material science (Gong et al., 2019).
Chiral Catalyst Development
The development of chiral spirocyclic phosphoric acids derived from SPINOL structures has seen significant attention for their application in asymmetric catalysis. These catalysts have been successfully applied in various asymmetric reactions, proving their efficacy and the potential for further exploration in synthetic chemistry (Rahman & Lin, 2018).
Eigenschaften
IUPAC Name |
1,10-di(anthracen-9-yl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H31O4P/c46-50(47)48-43-37(39-33-13-5-1-9-29(33)25-30-10-2-6-14-34(30)39)19-17-27-21-23-45(41(27)43)24-22-28-18-20-38(44(49-50)42(28)45)40-35-15-7-3-11-31(35)26-32-12-4-8-16-36(32)40/h1-20,25-26H,21-24H2,(H,46,47) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENXQTHVGGBQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=C6C=CC=CC6=CC7=CC=CC=C75)OP(=O)(OC8=C(C=CC1=C38)C9=C1C=CC=CC1=CC1=CC=CC=C19)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H31O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



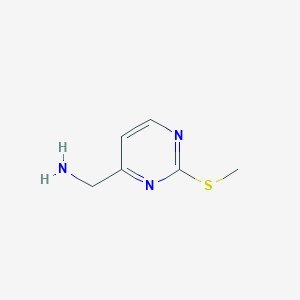



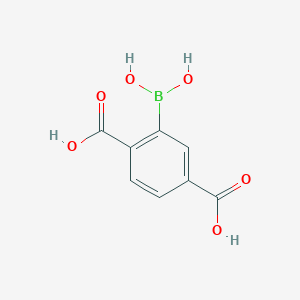

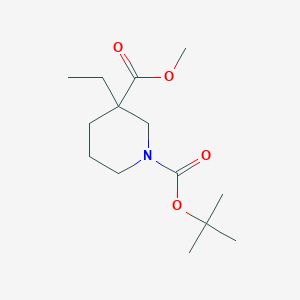
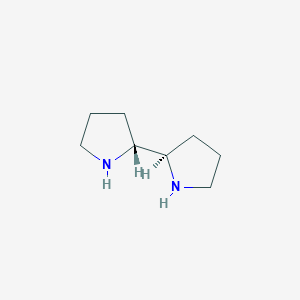
![(11aR)-10,11,12,13-Tetrahydro-5-hydroxy-3,7-di-9-phenanthrenyl-diindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-5-oxide](/img/structure/B3067711.png)
![12-Hydroxy-1,10-bis(triphenylsilyl)-4,5,6,7-tetrahydrodiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067715.png)

![N,N-Bis[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B3067720.png)
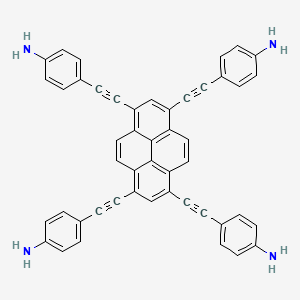
![12-Hydroxy-1,10-bis(4-nitrophenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B3067736.png)